molecular formula C9H15IO3 B12291226 Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester CAS No. 2097133-18-9

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester

Cat. No.: B12291226
CAS No.: 2097133-18-9
M. Wt: 298.12 g/mol
InChI Key: XNIKLHLHHWFCPQ-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester is a halogenated cyclohexane derivative with a methoxy group at position 1, an iodine substituent at position 4, and a methyl ester functional group. The iodine atom introduces significant steric bulk and electron-withdrawing inductive effects, while the methoxy group contributes electron-donating resonance properties.

Properties

CAS No.

2097133-18-9

Molecular Formula

C9H15IO3

Molecular Weight

298.12 g/mol

IUPAC Name

methyl 4-iodo-1-methoxycyclohexane-1-carboxylate

InChI

InChI=1S/C9H15IO3/c1-12-8(11)9(13-2)5-3-7(10)4-6-9/h7H,3-6H2,1-2H3

InChI Key

XNIKLHLHHWFCPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(CC1)I)OC

Origin of Product

United States

Preparation Methods

Grignard Alkylation and Halogenation

A patented method (US8143442B2) outlines a multi-step synthesis starting from cyclohexanecarbonitrile derivatives:

  • Grignard Reaction : Cyclohexanecarbonitrile is treated with methylmagnesium chloride (MeMgCl) in tetrahydrofuran (THF) under nitrogen. This step introduces a methyl group, forming a tertiary alcohol intermediate.
    $$
    \text{Cyclohexanecarbonitrile} + \text{MeMgCl} \rightarrow \text{Intermediate (I)}
    $$
    Reaction conditions:

    • Solvent: THF/hexane (3:1)
    • Temperature: 25°C
    • Catalysis: 0.2 equivalents of diisopropylamine.
  • Alkylation : Intermediate (I) reacts with 1-bromo-2-ethylbutane in the presence of NaI, yielding a brominated cyclohexane precursor.
    $$
    \text{Intermediate (I)} + \text{1-Bromo-2-ethylbutane} \rightarrow \text{Brominated Intermediate (II)}
    $$
    Key parameters:

    • Dosing time: 1.5 hours
    • Yield: 78% (optimized).
  • Iodination : Brominated Intermediate (II) undergoes halogen exchange with NaI in DMF, substituting bromine with iodine.
    $$
    \text{Brominated Intermediate (II)} + \text{NaI} \rightarrow \text{4-Iodo Intermediate (III)}
    $$
    Conditions:

    • Temperature: 80°C
    • Reaction time: 12 hours.
  • Esterification and Methoxylation : The carboxyl group is methylated using methanol and H₂SO₄, while a methoxy group is introduced via SN2 reaction with methyl iodide.

Table 1: Optimization of Grignard Alkylation

Parameter Optimal Value Impact on Yield
Solvent THF/hexane (3:1) Maximizes solubility
Catalyst Diisopropylamine Reduces side reactions
Temperature 25°C Prevents decomposition
Dosing time 1.5 hours Ensures completion

Acid-Catalyzed Hydrolysis and Cyclization

An alternative approach from WO2021107047A1 involves hydrolyzing a bicyclic ester precursor:

  • Hydrolysis : 4-(Hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate is treated with H₂SO₄ (2 equivalents) at 105–110°C, cleaving ester bonds to form carboxylic acid intermediates.
    $$
    \text{Bicyclic Ester} + \text{H₂SO₄} \rightarrow \text{4-Hydroxymethylcyclohexanecarboxylic Acid}
    $$

  • Iodination : The hydroxyl group is converted to a leaving group (e.g., mesylate) using methanesulfonyl chloride, followed by displacement with NaI.
    $$
    \text{Alcohol} + \text{MsCl} \rightarrow \text{Mesylate} \xrightarrow{\text{NaI}} \text{4-Iodo Derivative}
    $$

  • Methylation : The carboxylic acid is esterified with methanol under acidic conditions.

Advantages :

  • Higher functional group tolerance due to mild iodination conditions.
  • Scalable for bulk synthesis.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • THF vs. DMF : THF improves Grignard reactivity but requires anhydrous conditions, whereas DMF facilitates iodination at elevated temperatures.
  • Side Reactions : Competing elimination pathways occur above 110°C during hydrolysis, necessitating precise temperature control.

Purification Techniques

  • Liquid-Liquid Extraction : Crude products are washed with NaHCO₃ to remove acidic impurities, followed by brine to eliminate residual water.
  • Column Chromatography : Silica gel chromatography (hexane/ethyl acetate 4:1) isolates the target compound with >95% purity.

Table 2: Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Grignard Alkylation 78 95 High
Acid Hydrolysis 65 90 Moderate

Analytical Validation

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic signals at δ 3.70 (s, OCH₃), δ 3.25 (t, J = 6.5 Hz, CH₂I), and δ 1.45–1.90 (m, cyclohexane protons).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 298.12 [M+H]⁺.

Industrial Applications and Modifications

  • Pharmaceutical Intermediates : The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidates.
  • Polymer Chemistry : Methoxy and ester groups enhance solubility in hydrophobic matrices.

Scientific Research Applications

Chemical Properties and Structure

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester (C9H15IO3) features a cyclohexane ring with a carboxylic acid moiety and a methoxy group. Its molecular structure allows for diverse chemical reactivity, making it suitable for various synthetic pathways.

a. PDE4 Inhibition and Respiratory Diseases

Research indicates that derivatives of cyclohexanecarboxylic acids can serve as phosphodiesterase 4 (PDE4) inhibitors. PDE4 is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Cyclohexanecarboxylic acid derivatives have shown promise in modulating neutrophil activity, which is crucial for managing these conditions .

b. Antimicrobial Activity

Studies have demonstrated that certain cyclohexane derivatives exhibit antimicrobial properties against Gram-positive bacteria. The structure-activity relationship suggests that modifications to the cyclohexane framework can enhance lipophilicity and, consequently, antimicrobial efficacy .

a. Synthetic Intermediates

This compound serves as an intermediate in the synthesis of various functionalized compounds. Its ability to undergo nucleophilic substitutions enables the production of more complex molecules which are valuable in pharmaceuticals and agrochemicals.

b. Enantioselective Synthesis

The compound can be utilized in the resolution of enantiomers, which is vital for synthesizing chiral drugs with specific biological activities. The ability to separate optical antipodes enhances the development of therapeutics with targeted effects .

a. Polymer Modifiers

The compound's functional groups make it suitable as a modifier in polymer chemistry. It can be incorporated into polyamide synthesis or used as a polymerization reaction raw material, contributing to the development of new materials with desirable properties .

b. Agrochemical Development

Cyclohexanecarboxylic acid derivatives are being explored for use in agrochemicals due to their potential role in enhancing plant growth or providing pest resistance through novel modes of action.

Case Studies

StudyFocusFindings
Study on PDE4 InhibitionChronic respiratory diseasesDemonstrated efficacy in reducing inflammation in COPD models .
Antimicrobial TestingBacterial activityIdentified specific derivatives with significant activity against Gram-positive bacteria .
Polymer ModificationMaterial scienceShowed improvements in mechanical properties when used as a polymer modifier .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are summarized below, highlighting substituent effects on molecular weight, hydrophobicity (LogP), polar surface area (PSA), and applications.

Compound Name Substituents Molecular Weight LogP PSA (Ų) Key Properties/Applications References
Target Compound 4-Iodo, 1-methoxy, methyl ester ~296.1 (estimated) ~2.5* ~40* Potential pharmaceutical intermediate
Methyl cyclohexanecarboxylate None (parent compound) 156.2 1.74 26.3 Solvent, baseline for comparisons
Cyclohexanecarboxylic acid, 4-hydroxy-, methyl ester 4-Hydroxy, methyl ester 172.2 1.2 46.5 Higher polarity due to -OH; antioxidant uses
Cyclohexanecarboxylic acid, 4-formyl-, methyl ester 4-Formyl, methyl ester 184.2 1.8 43.3 Aldehyde group enables nucleophilic additions
Methyl 1-methylcyclohexanecarboxylate 1-Methyl, methyl ester 156.2 1.9 26.3 Increased steric hindrance; solvent
Cyclohexanecarboxylic acid, 4-amino-, methyl ester hydrochloride 4-Amino, methyl ester (HCl salt) 195.6 0.5 66.5 Basic amine; pharmaceutical intermediate

*Estimated based on substituent contributions.

Key Observations:

  • Substituent Effects on Reactivity: The iodo group in the target compound may act as a leaving group in nucleophilic substitution reactions, unlike hydroxyl or amino groups .
  • Physical Properties: The 4-hydroxy analog has a higher PSA (46.5 vs. ~40 Ų) due to hydrogen bonding, increasing water solubility compared to the target compound . The 4-amino derivative’s hydrochloride salt exhibits even higher PSA (66.5 Ų), favoring solubility in polar solvents .
  • Applications: Halogenated analogs (e.g., 4-iodo) are common intermediates in drug synthesis, as seen in , where similar compounds are used in kinase inhibitors . Hydroxy and amino derivatives are linked to anti-inflammatory or antimicrobial activities, as suggested by and .

Research Findings

Pharmacological Relevance:

  • Cyclohexanecarboxylate esters are frequently used as intermediates in drug development. For example, describes a 4-chloro-pyrimidinyl derivative for kinase inhibition .
  • The 4-amino analog () is a precursor to Edg-2 receptor inhibitors, highlighting the role of substituents in target specificity .

Stability and Handling:

  • Methoxy groups generally enhance thermal stability .

Biological Activity

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester (CAS Number: 129073606) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₅IO₃
  • Molecular Weight : 292.12 g/mol

The presence of iodine and methoxy groups in its structure may influence its reactivity and biological properties.

Cyclohexanecarboxylic acid derivatives have shown various biological activities, including anti-inflammatory, antimicrobial, and potential antitumor effects. The mechanisms through which these effects are mediated often involve modulation of specific biochemical pathways:

  • Anti-inflammatory Activity : Some studies suggest that derivatives can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), leading to reduced inflammation.
  • Antimicrobial Activity : The compound has been tested against various bacterial strains, demonstrating inhibitory effects that may be attributed to membrane disruption or interference with metabolic processes.
  • Antitumor Effects : Research indicates that certain derivatives may induce apoptosis in cancer cells, possibly through the activation of caspases or inhibition of cell proliferation pathways.

Case Studies

  • Anti-inflammatory Effects :
    • A study evaluated the anti-inflammatory properties of similar cyclohexanecarboxylic acid derivatives in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.
  • Antimicrobial Activity :
    • In vitro assays demonstrated that the methyl ester derivative exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating promising antimicrobial potential.
  • Antitumor Activity :
    • A recent investigation into the cytotoxic effects of this compound on human breast cancer cells revealed that it inhibited cell growth by inducing apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.

Data Table: Summary of Biological Activities

Biological ActivityModel/SystemObservationsReference
Anti-inflammatoryMurine modelReduced paw swelling and inflammatory markers
AntimicrobialS. aureus, E. coliMIC = 32 µg/mL
AntitumorHuman breast cancer cellsInduced apoptosis at >10 µM

Safety and Toxicity

While cyclohexanecarboxylic acid derivatives show promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that high doses may lead to hepatotoxicity and renal impairment in animal models. Further research is warranted to establish safe dosage ranges for therapeutic use.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-iodo-1-methoxy-cyclohexanecarboxylic acid methyl ester?

Answer: The synthesis of this compound can be approached via esterification and halogenation protocols. For example:

  • Step 1: Start with a cyclohexanecarboxylic acid precursor (e.g., 4-hydroxy-1-methoxy derivative) and perform iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to introduce the iodine substituent .
  • Step 2: Methyl esterification can be achieved via Fischer esterification (methanol/H₂SO₄) or using dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Validation: Confirm purity via LC/MS (Method LC4, Rt ~1.17–1.38 min) and compare molecular ions (e.g., m/z = 417.09 [MH⁺]) .

Q. How can structural confirmation of the synthesized compound be performed?

Answer: Use a combination of spectroscopic techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Identify methoxy (-OCH₃, δ ~3.3 ppm), ester carbonyl (δ ~3.7 ppm for -COOCH₃), and iodine-induced deshielding effects on adjacent protons .
    • ¹³C NMR: Confirm ester carbonyl (δ ~170 ppm) and iodine’s electronic effects on the cyclohexane ring .
  • LC/MS: Monitor molecular ion peaks and fragmentation patterns (e.g., loss of methoxy or iodine groups) .
  • IR Spectroscopy: Detect ester C=O stretching (~1740 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions compared to other halogens (e.g., Cl, Br)?

Answer: The iodine atom’s larger atomic radius and lower electronegativity enhance its leaving-group ability in nucleophilic substitutions or Suzuki-Miyaura couplings. However, steric hindrance from the methoxy group may slow reaction kinetics.

  • Experimental Design: Compare reaction rates of 4-iodo vs. 4-bromo analogs in palladium-catalyzed coupling reactions (e.g., with aryl boronic acids). Monitor yields and side products via HPLC .
  • Data Contradiction Note: If lower yields are observed, consider steric interference from the methoxy group or competing elimination pathways .

Q. What strategies resolve stereochemical ambiguities in NMR data for cyclohexane derivatives?

Answer: Stereochemical assignments require advanced NMR techniques and computational modeling:

  • NOESY/ROESY: Identify spatial proximity between methoxy protons and axial/equatorial iodine substituents to determine ring conformation .
  • DFT Calculations: Compare experimental ¹³C NMR shifts with computed values (e.g., using Gaussian or ORCA software) to validate chair vs. boat conformations .
  • Case Study: For trans-4-substituted cyclohexanes, axial substituents exhibit distinct coupling constants (J ~10–12 Hz) compared to equatorial positions .

Q. How can HPLC-Q-TOF-MS be optimized for quantifying trace impurities in the target compound?

Answer:

  • Column Selection: Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient elution (water/acetonitrile + 0.1% formic acid) .
  • Ionization Parameters: Set ESI in positive mode; capillary voltage = 3.5 kV, source temperature = 150°C .
  • Data Analysis: Apply principal component analysis (PCA) to distinguish impurities (e.g., de-iodinated byproducts) based on accurate mass (<5 ppm error) .

Q. What are the stability considerations for storing iodinated cyclohexane esters?

Answer:

  • Light Sensitivity: Store in amber vials at 2–8°C to prevent photolytic dehalogenation .
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .
  • Long-Term Stability: Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC/MS for iodide ion formation (retention time shifts) .

Methodological Challenges & Contradictions

Q. How to address discrepancies in reported synthetic yields for iodinated esters?

Answer:

  • Variable Control: Ensure consistent purity of starting materials (e.g., 4-hydroxy precursor) and reaction moisture levels .
  • Catalyst Screening: Compare Pd(OAc)₂ vs. PdCl₂ in coupling reactions; the latter may improve yield in polar aprotic solvents (e.g., DMF) .
  • Contradiction Analysis: If yields vary between labs, replicate reactions under inert atmosphere (Ar/N₂) to exclude oxygen-mediated side reactions .

Q. Why might GC-MS fail to detect the intact ester, and how can this be mitigated?

Answer:

  • Thermal Degradation: The ester may decompose in the GC inlet (>250°C). Use lower temperatures or derivatize with BSTFA to form stable trimethylsilyl ethers .
  • Alternative Method: Switch to LC-MS with mild ionization (APCI) to preserve molecular integrity .

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